molecular formula C7H12O2 B8184557 4-Hydroxy-2-methyl-cyclohexanone

4-Hydroxy-2-methyl-cyclohexanone

Cat. No.: B8184557
M. Wt: 128.17 g/mol
InChI Key: PRUMAKCMESFFDY-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-cyclohexanone is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexanone, featuring a hydroxyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methyl-cyclohexanone can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylcyclohexanone using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. Another method includes the reduction of 4-hydroxy-2-methylcyclohexanone derivatives using reducing agents like sodium borohydride .

Industrial Production Methods: In industrial settings, the production of 4-hydroxy-2-methylcyclohexanone often involves large-scale oxidation processes. These processes typically use catalysts and controlled reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methyl-cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2-methyl-cyclohexanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or other biomolecules. The methyl group can affect the compound’s steric properties, impacting its binding affinity and selectivity .

Properties

IUPAC Name

4-hydroxy-2-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUMAKCMESFFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methyl-cyclohexanone
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4-Hydroxy-2-methyl-cyclohexanone
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4-Hydroxy-2-methyl-cyclohexanone
Reactant of Route 6
4-Hydroxy-2-methyl-cyclohexanone

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